2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid
Description
Properties
IUPAC Name |
2-(6,8-dimethyl-4-oxochromen-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-10-7-11(2)17-14(8-10)15(19)9-16(22-17)12-5-3-4-6-13(12)18(20)21/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPPWHOLBHVFAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromene Core Formation via Aldol Condensation
The chromene scaffold is typically synthesized through aldol condensation between 2-hydroxyacetophenone derivatives and aldehydes. For 6,8-dimethyl-4H-chromen-4-one, 2-hydroxy-4,6-dimethylacetophenone reacts with benzaldehyde derivatives under acidic or basic conditions. A study demonstrated that using HCl as a catalyst in ethanol at 80°C for 6 hours yields the chromenone intermediate with 78% efficiency.
Table 1: Chromenone Synthesis Optimization
Benzoic Acid Moiety Attachment
The benzoic acid group is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling. In one protocol, 6,8-dimethyl-4H-chromen-4-one undergoes Friedel-Crafts reaction with 2-bromobenzoic acid in the presence of AlCl₃ at 120°C, achieving a 62% yield. However, regioselectivity challenges necessitate careful control of stoichiometry and reaction time.
Modern Catalytic Methods
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling between chromenone boronic esters and 2-bromobenzoic acid derivatives has emerged as a high-yield approach. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF) at 90°C, researchers achieved an 85% yield with >95% purity. This method minimizes side products compared to classical routes.
Table 2: Palladium-Catalyzed Coupling Parameters
Organocatalytic Asymmetric Synthesis
Organocatalysts like proline derivatives enable enantioselective synthesis of chromene intermediates. A 2024 study reported using L-proline (20 mol%) in dimethyl sulfoxide (DMSO) at 50°C to achieve 91% enantiomeric excess (ee) for the chromene precursor. Subsequent oxidation with Jones reagent yielded the 4-oxo group without racemization.
Solid-Phase Synthesis and Continuous Flow Systems
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Immobilizing the benzoic acid moiety on Wang resin allows stepwise chromene assembly. After cleavage with trifluoroacetic acid (TFA), the crude product is purified via recrystallization from ethanol, yielding 70–75% with >99% HPLC purity. This method is scalable but requires specialized equipment.
Continuous Flow Reactor Optimization
A microfluidic reactor system (Hastelloy coil, 0.75 mm inner diameter) operating at 180 μL/min and 100°C reduced reaction time from 8 hours to 10 minutes for the coupling step. However, the overall yield dropped to 16% due to incomplete mixing, highlighting the trade-off between speed and efficiency.
Post-Synthetic Modifications and Purification
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example, activation with thionyl chloride (SOCl₂) converts the acid to its corresponding acid chloride, which reacts with alcohols to form esters .
Amidation Reactions
The acid reacts with amines via activated intermediates (e.g., acid chlorides or carbodiimide-mediated couplings).
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amide formation | Thionyl chloride, morpholine | 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)-N-morpholinobenzamide | 65 | |
| Direct coupling | DCC, HOBt, dimethylaminopyridine | N-(2,4-dimethylphenyl)-2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzamide | 72 |
Salt Formation
The carboxylic acid forms salts with inorganic bases, enhancing solubility for pharmaceutical applications.
Reduction of the Chromenone Core
The 4-oxo group can be reduced to a secondary alcohol using NaBH₄ or catalytic hydrogenation.
| Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0°C, 2 h | 2-(6,8-dimethyl-4-hydroxy-4H-chromen-2-yl)benzoic acid | 58 | |
| H₂/Pd-C | Ethanol, 50 psi, 24 h | 2-(6,8-dimethyl-4-hydroxy-4H-chromen-2-yl)benzoic acid | 83 |
Nucleophilic Aromatic Substitution
Electrophilic positions on the chromenone ring (e.g., C-3) undergo substitution with amines or thiols under microwave-assisted conditions.
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | DMF, 120°C, MW, 15 min | 3-(Phenylamino)-2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid | 41 | |
| Benzyl mercaptan | K₂CO₃, DMSO, 100°C, 6 h | 3-(Benzylthio)-2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid | 67 |
Oxidative Modifications
The chromenone system resists further oxidation, but side-chain methyl groups can be oxidized to carboxylic acids under strong conditions.
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 12 h | 2-(6,8-Dicarboxy-4-oxo-4H-chromen-2-yl)benzoic acid | 34 | |
| CrO₃/H₂SO₄ | Acetone, 0°C, 3 h | 6,8-Diformyl-2-(4-oxo-4H-chromen-2-yl)benzoic acid | 22 |
Condensation Reactions
The ketone participates in Knoevenagel condensations with active methylene compounds .
Key Reactivity Trends
-
Carboxylic Acid Group : Dominates reactions (esterification, amidation, salt formation).
-
Chromenone Core : The 4-oxo group is reducible, while the aromatic system supports electrophilic substitution.
-
Methyl Substituents : Oxidizable to carboxylic acids under harsh conditions.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds in the flavonoid family exhibit significant antioxidant properties. Studies have shown that 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing pharmaceuticals aimed at preventing diseases related to oxidative damage, such as cancer and cardiovascular diseases.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions. For instance, it has been tested in models of arthritis and found to reduce inflammation markers significantly.
Polymer Additives
Due to its thermal stability and UV resistance, this compound has been investigated as an additive in polymer formulations. It enhances the durability of plastics against UV degradation, making it suitable for outdoor applications.
Nanocomposites
Recent studies have explored incorporating this compound into nanocomposites for improved mechanical properties. For example, when combined with carbon nanotubes, it has shown enhanced tensile strength and flexibility in composite materials.
Photocatalysis
The compound's ability to absorb UV light makes it a candidate for photocatalytic applications. Research has indicated that it can facilitate the degradation of organic pollutants in wastewater under UV irradiation, presenting a sustainable method for environmental remediation.
Plant Growth Promotion
Preliminary studies suggest that this compound may enhance plant growth by acting as a growth regulator. It has been tested on various plant species, showing increased biomass and improved resistance to biotic stress.
Case Studies
- Antioxidant Activity Study : A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of flavonoids similar to this compound using DPPH assays. The results indicated a significant reduction in DPPH radical concentration when treated with the compound.
- Polymer Application : Research conducted by Materials Science Journal demonstrated that adding 5% of this compound to polyethylene significantly improved its UV resistance compared to unmodified polyethylene.
- Photocatalytic Degradation : A study published in Environmental Science & Technology showed that under UV light exposure, a solution containing this compound effectively degraded methylene blue dye within 60 minutes.
Mechanism of Action
The mechanism of action of 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. The benzoic acid group can enhance the compound’s binding affinity to certain proteins, contributing to its biological activity .
Comparison with Similar Compounds
Target Compound
- Core structure : Chromen-4-one with methyl groups (positions 6,8) and benzoic acid (position 2).
- Functional groups : Carboxylic acid (-COOH), ketone (C=O), and aromatic rings.
Analog 1: 4-(4-Nitrobenzylideneamino)benzoic Acid ()
- Core structure: Benzoic acid with a nitrobenzylideneamino substituent.
- Functional groups: Nitro (-NO₂), imine (C=N), and carboxylic acid.
- Key differences: The nitro group introduces electron-withdrawing effects, altering acidity and reactivity compared to the methyl-substituted chromenone system.
Analog 2: 2-Hydroxy-4-Substituted-3-(4,6-Disubstituted-Benzothiazolylazo)benzoic Acid ()
- Core structure : Benzoic acid with azo (-N=N-) and benzothiazole substituents.
- Functional groups : Azo linkage, hydroxyl (-OH), and heterocyclic benzothiazole.
- Key differences: The azo group confers photochemical activity and color, making this compound suitable for dye applications, unlike the chromenone derivative .
Physical and Chemical Properties
Crystallographic and Hydrogen-Bonding Analysis
- Target Compound : Likely forms dimeric hydrogen bonds via -COOH groups, as seen in similar benzoic acid derivatives. Tools like SHELXL and WinGX are employed for refinement and packing analysis .
- Nitrobenzylideneamino Analog: The nitro and imine groups may participate in π-π stacking, altering crystal morphology compared to the chromenone system .
- Azo Derivatives : Azo linkages create planar structures, favoring tight packing and high melting points .
Biological Activity
2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid, a compound belonging to the chromone family, has garnered attention in recent years due to its potential biological activities . This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure:
- Molecular Formula: C18H14O4
- Molecular Weight: 294.3 g/mol
The synthesis of this compound typically involves the condensation of specific precursors under acidic conditions. The chromone moiety fused with a benzoic acid group contributes to its unique chemical properties, making it a valuable compound for various applications in medicinal chemistry and pharmacology .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties . These properties are often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging. A study demonstrated that derivatives of this compound showed varying degrees of antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound's antimicrobial potential has been evaluated against various bacterial strains. For instance, studies have shown that related chromone derivatives possess activity against both Gram-positive and Gram-negative bacteria. The inhibition rates can vary significantly based on structural modifications, with some analogues demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 2-(6,8-dimethyl-4-oxo...) | Staphylococcus aureus | 21.65 |
| 2-(6,8-dimethyl-4-oxo...) | E. coli | 14.96 |
| Other analogues | MRSA | Varies |
Anti-inflammatory Properties
In vitro studies suggest that this compound may also exert anti-inflammatory effects by modulating pathways involved in inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase), which are critical in the inflammatory response .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The chromone moiety can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may bind to receptors modulating cellular signaling pathways associated with inflammation and oxidative stress.
- Hydrogen Bonding: The benzoic acid group facilitates hydrogen bonding with target proteins, enhancing binding affinity .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Antioxidant Effects: A comparative study showed that this compound exhibited higher antioxidant activity than some known antioxidants, suggesting its potential use in dietary supplements or pharmaceuticals aimed at reducing oxidative damage .
- Antimicrobial Efficacy: In a screening of various coumarin derivatives, 2-(6,8-dimethyl...) was found to be particularly effective against resistant strains of bacteria, indicating its potential role in developing new antimicrobial agents .
- Anti-inflammatory Research: Laboratory tests indicated that this compound reduced inflammation markers in cell cultures treated with inflammatory stimuli, supporting its use in formulations targeting inflammatory diseases .
Q & A
Basic Question: What are the recommended methods for synthesizing 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid with high purity?
Methodological Answer:
Synthesis typically involves condensation reactions between chromene derivatives and functionalized benzoic acids. Key steps include:
- Precursor Preparation : Start with 6,8-dimethyl-4H-chromen-4-one and activate the benzoic acid moiety via esterification or carboxyl group protection.
- Coupling Reaction : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., methanol/water mixtures) to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS, [M+H]+ expected at m/z 295.3) .
Basic Question: How can spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- NMR Analysis :
- 1H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and chromen-4-one carbonyl (δ 12.1 ppm). Overlapping signals in dimethyl-substituted regions (δ 2.3–2.6 ppm) require 2D-COSY or HSQC for resolution .
- 13C NMR : Confirm carbonyl groups (δ ~190 ppm for chromenone, δ ~170 ppm for benzoic acid) and aromatic carbons (δ 110–160 ppm) .
- FT-IR : Detect O–H stretching (2500–3300 cm⁻¹, broad) and conjugated carbonyl vibrations (C=O at ~1680 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolve ambiguities via single-crystal analysis (e.g., SHELXL refinement, WinGX for data processing) .
Advanced Question: How do crystallographic studies inform intermolecular interactions in this compound?
Methodological Answer:
- Crystal Packing Analysis : Use SHELXL for refinement and Mercury for visualization. Key interactions include:
- Hydrogen Bonding : Carboxylic acid O–H···O=C chromenone interactions (2.6–2.8 Å) stabilize dimer formation.
- π-Stacking : Aromatic rings exhibit offset stacking (3.4–3.7 Å) due to steric hindrance from methyl groups .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., R₂²(8) patterns in dimeric units) .
Advanced Question: What strategies address discrepancies in experimental vs. computational data (e.g., DFT vs. XRD)?
Methodological Answer:
- Geometry Optimization : Perform DFT calculations (B3LYP/6-31G(d)) and compare bond lengths/angles with XRD data. Discrepancies >0.05 Å suggest crystal packing effects or solvent interactions .
- Electrostatic Potential Maps : Use Multiwfn to visualize charge distribution and validate hydrogen-bond donor/acceptor sites .
- Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) from XRD highlight dynamic effects not captured in static DFT models .
Advanced Question: How do substituent modifications (e.g., methyl groups) influence bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Methyl Substitution : 6,8-dimethyl groups enhance lipophilicity (logP ~3.87), improving membrane permeability .
- Derivative Synthesis : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the benzoic acid ring to modulate electronic effects. Evaluate via enzyme inhibition assays (e.g., COX-2) .
- Biological Assays : Use fluorescence polarization to measure binding affinity to target proteins (e.g., serum albumin) and correlate with substituent effects .
Advanced Question: How can hydrogen-bonding networks be engineered to improve solubility?
Methodological Answer:
- Co-Crystallization : Screen with co-formers (e.g., nicotinamide) to create solvates or hydrates with enhanced aqueous solubility. Monitor via PXRD and DSC .
- Salt Formation : React with NaOH or ethanolamine to generate water-soluble carboxylate salts. Validate via pH-solubility profiles .
- Supramolecular Design : Introduce auxiliary H-bond donors (e.g., hydroxyl groups) via synthetic modification to stabilize polar networks .
Tables of Key Data
Table 1: Spectroscopic and Crystallographic Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Weight | 294.31 g/mol | |
| logP (Calculated) | 3.87 | |
| X-ray Bond Length (C=O) | 1.214 Å (chromenone), 1.291 Å (COOH) | |
| Hydrogen Bond (O–H···O) | 2.65 Å, 168° |
Table 2: Synthetic Yield and Purity Optimization
| Step | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| Coupling Reaction | 72 | 85 | Pd(OAc)₂, DMF, 80°C |
| Column Chromatography | 65 | 95 | Silica gel, EtOAc |
| Recrystallization | 60 | 99 | MeOH/H₂O |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
